9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one
Overview
Description
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one is a synthetic organic compound belonging to the phenanthroline family. Phenanthrolines are heterocyclic compounds known for their applications in coordination chemistry, catalysis, and as ligands in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one typically involves the chlorination of 1-methyl-1,10-phenanthroline followed by oxidation. The reaction conditions may include:
Chlorination: Using reagents like thionyl chloride or phosphorus pentachloride.
Oxidation: Employing oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
Reactor Design: Using stainless steel reactors with temperature and pressure control.
Purification: Employing techniques like recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Formation of reduced derivatives using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of phenanthroline oxides.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline compounds.
Scientific Research Applications
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one has various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one involves its interaction with molecular targets such as metal ions or biological macromolecules. The pathways may include:
Coordination Chemistry: Binding to metal ions to form stable complexes.
Biological Interactions: Inhibiting enzyme activity or modulating protein functions.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound with similar structural features.
2,9-Dimethyl-1,10-phenanthroline: A derivative with additional methyl groups.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl substitutions.
Uniqueness
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one is unique due to its specific chloro and methyl substitutions, which may impart distinct chemical and biological properties compared to other phenanthroline derivatives.
Properties
IUPAC Name |
9-chloro-1-methyl-1,10-phenanthrolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-16-11(17)7-5-9-3-2-8-4-6-10(14)15-12(8)13(9)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXDYYVBJXXVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C3=C(C=C2)C=CC(=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385865 | |
Record name | 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29176-54-3 | |
Record name | 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-CHLORO-1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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